Methyl 2,3-dioxoindoline-7-carboxylate

Synthetic Methodology Process Chemistry Building Block Preparation

Researchers requiring 7-carboxylate isatin for cyclization pathways cannot substitute 4-, 5-, or 6-carboxylate regioisomers-only the 7-position ester provides the ortho-disposed handle essential for Friedländer and quinazoline cascades. Methyl 2,3-dioxoindoline-7-carboxylate (CAS 103030-10-0) uniquely meets this structural requirement. • Enables 11H-indeno[1,2-b]quinoline-6-carboxylic acid and acridine-4-carboxylic acid synthesis via methyl 2-amino-3-formylbenzoate intermediate • Orthogonal methyl ester protection permits selective C2/C3 functionalization; deprotected on-demand with LiOH/water:THF • 97% purity, batch-specific QC (NMR, HPLC, GC); stocked at multiple global hubs for immediate dispatch

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 103030-10-0
Cat. No. B189397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dioxoindoline-7-carboxylate
CAS103030-10-0
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NC(=O)C2=O
InChIInChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13)
InChIKeyBKMLLFWFPNUDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.8 [ug/mL]

Methyl 2,3-Dioxoindoline-7-Carboxylate (CAS 103030-10-0) Technical Procurement Overview


Methyl 2,3-dioxoindoline-7-carboxylate (CAS 103030-10-0), also known as 7-methoxycarbonylisatin or methyl isatin-7-carboxylate , is a functionalized heterocyclic building block with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol . It features an indoline-2,3-dione (isatin) core substituted at the 7-position with a methyl carboxylate ester group . The compound is a yellow to light yellow solid with a reported melting point of 280 °C, a predicted density of approximately 1.41 g/cm³, and a predicted pKa of 8.93 ± 0.20 . It is commercially available from multiple vendors at standard purities of 95–97%, with batch-specific quality control documentation including NMR, HPLC, and GC .

Why Methyl 2,3-Dioxoindoline-7-Carboxylate Cannot Be Substituted by Unfunctionalized Isatin or Alternative Carboxylate Regioisomers


Substitution of methyl 2,3-dioxoindoline-7-carboxylate with unfunctionalized isatin or alternative regioisomeric isatin carboxylates (e.g., 4-, 5-, or 6-carboxylates) is synthetically non-viable due to fundamental differences in reactivity, steric accessibility, and downstream product architecture . The 7-position methyl ester serves as a critical, ortho-disposed synthetic handle relative to the fused-ring nitrogen, enabling unique cyclization pathways such as Friedländer quinoline syntheses and pH-sensitive quinazoline formations that cannot be replicated by other regioisomers [1]. The free carboxylic acid analog (2,3-dioxoindoline-7-carboxylic acid, CAS 25128-35-2) lacks the methyl ester protecting group required for selective nucleophilic reactions without competitive deprotonation or acid-base side reactions, thereby limiting its utility in multi-step sequences where orthogonal protection is essential . Procurement of this specific regioisomer and ester form is therefore a structural prerequisite for accessing the defined chemical space of 7-substituted isatin-derived heterocycles and quinoline pharmacophores [2].

Quantitative Differentiation Evidence: Methyl 2,3-Dioxoindoline-7-Carboxylate vs. Closest Analogs


Synthetic Efficiency: Esterification Yield from Free Carboxylic Acid

Methyl 2,3-dioxoindoline-7-carboxylate is synthesized via Fischer esterification of 2,3-dioxoindoline-7-carboxylic acid with methanol under acid catalysis, achieving a reported yield of approximately 94% . This high-yielding, scalable transformation provides a quantitative benchmark for comparing in-house synthetic preparation versus direct procurement of the pre-formed methyl ester. For laboratories requiring the free carboxylic acid (CAS 25128-35-2) for alternative applications, this yield metric informs cost-benefit decisions regarding procurement of the methyl ester as a precursor for subsequent hydrolysis.

Synthetic Methodology Process Chemistry Building Block Preparation

Regioisomeric Differentiation: 7-Position Ortho-Disposition Enables Unique Cyclization Chemistry

The 7-carboxylate substitution pattern on the isatin core places the ester group ortho to the fused-ring nitrogen, a spatial arrangement that is essential for specific cyclocondensation reactions [1]. This ortho relationship enables the formation of 11H-indeno[1,2-b]quinoline-6-carboxylic acids via condensation with 1-indanone and acridine-4-carboxylic acids via condensation with cyclohexanones [1]. Alternative regioisomers, such as methyl 2,3-dioxoindoline-4-carboxylate, methyl 2,3-dioxoindoline-5-carboxylate, or methyl 2,3-dioxoindoline-6-carboxylate, lack this specific ortho-ester-to-nitrogen geometry and consequently yield distinct heterocyclic scaffolds or fail to undergo the same cyclization pathways .

Heterocyclic Chemistry Quinoline Synthesis Friedländer Condensation

Ester vs. Carboxylic Acid: Orthogonal Protection for Multi-Step Synthesis

The methyl ester functionality of methyl 2,3-dioxoindoline-7-carboxylate provides orthogonal protection of the carboxylic acid group, enabling selective reactions at the isatin C2 and C3 carbonyls without competitive nucleophilic attack or acid-base side reactions at the 7-position . The free carboxylic acid analog (2,3-dioxoindoline-7-carboxylic acid, CAS 25128-35-2) is susceptible to deprotonation under basic conditions (predicted pKa ~3.5–4.5 for aromatic carboxylic acids) and can participate in unwanted side reactions such as decarboxylation or salt formation, reducing compatibility with common reaction conditions . The methyl ester can be selectively hydrolyzed to the free acid at the end of a synthetic sequence using LiOH in water:THF mixtures, as demonstrated in the hydrolysis of related 1-methyl-2,3-dioxoindoline-7-carboxylate derivatives .

Protecting Group Strategy Multi-Step Organic Synthesis Reaction Compatibility

Storage and Handling: Inert Atmosphere Requirement at Ambient Temperature

Methyl 2,3-dioxoindoline-7-carboxylate requires storage under inert atmosphere at room temperature to maintain purity and prevent degradation . This stability profile contrasts with unfunctionalized isatin (CAS 91-56-5), which is more susceptible to oxidative degradation and typically requires refrigerated storage . The documented ambient temperature stability of the 7-methyl ester derivative reduces cold-chain logistics requirements during procurement and simplifies long-term inventory management, offering an operational advantage over more labile isatin analogs .

Compound Stability Storage Conditions Procurement Logistics

Purity Benchmarking: Commercially Available at 97% with Batch-Specific QC Documentation

Methyl 2,3-dioxoindoline-7-carboxylate is commercially available from multiple vendors at a standard purity specification of 97% . Suppliers including Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . Alternative procurement sources offer purity grades of 95%+ or 97% with similar QC documentation availability. This consistency in commercial purity specifications across vendors enables reliable sourcing and minimizes batch-to-batch variability in downstream synthetic applications .

Quality Control Analytical Chemistry Procurement Specification

Precursor Value: Conversion to Methyl 2-Amino-3-Formylbenzoate Enables Friedländer Quinoline Synthesis

Methyl 2,3-dioxoindoline-7-carboxylate serves as the starting material for a four-step synthetic sequence yielding methyl 2-amino-3-formylbenzoate, a versatile intermediate for Friedländer quinoline synthesis [1]. Condensation of this formylbenzoate intermediate with 1-indanone yields 11H-indeno[1,2-b]quinoline-6-carboxylic acids, while condensation with cyclohexanones yields acridine-4-carboxylic acids [1]. This synthetic utility is unique to the 7-carboxylate substitution pattern; alternative regioisomers (4-, 5-, or 6-carboxylates) cannot access the same ortho-amino-formylbenzoate intermediate due to the geometric constraints of the ring-opening transformation .

Quinoline Chemistry Heterocyclic Synthesis Medicinal Chemistry Building Blocks

Procurement-Driven Application Scenarios for Methyl 2,3-Dioxoindoline-7-Carboxylate (CAS 103030-10-0)


Synthesis of 11H-Indeno[1,2-b]quinoline-6-carboxylic Acid Derivatives

Methyl 2,3-dioxoindoline-7-carboxylate is the preferred starting material for synthesizing 11H-indeno[1,2-b]quinoline-6-carboxylic acids via Friedländer condensation [1]. The 7-position ester provides the necessary ortho-disposition relative to the indole nitrogen, enabling ring-opening to methyl 2-amino-3-formylbenzoate followed by condensation with 1-indanone [1]. Alternative isatin carboxylate regioisomers cannot access this same quinoline scaffold due to geometric constraints, making procurement of the 7-carboxylate derivative essential for research programs targeting this heterocyclic class .

Preparation of Acridine-4-Carboxylic Acid Scaffolds via Cyclohexanone Condensation

This compound enables access to acridine-4-carboxylic acid derivatives through condensation of its ring-opened formylbenzoate intermediate with cyclohexanones [1]. The unique ortho-relationship between the ester and the indole nitrogen is critical for the formation of the requisite 2-amino-3-formylbenzoate precursor, a transformation that is not achievable with 4-, 5-, or 6-carboxylate substituted isatins . Researchers developing acridine-based pharmacophores for anticancer or antimicrobial applications should procure this specific regioisomer rather than alternative isatin carboxylates.

Multi-Step Medicinal Chemistry Programs Requiring Orthogonal Carboxylate Protection

The methyl ester group on methyl 2,3-dioxoindoline-7-carboxylate provides orthogonal protection of the carboxylic acid, enabling selective functionalization of the isatin C2 and C3 carbonyls without interference from the 7-position [1]. This eliminates the need for additional protection/deprotection steps that would be required if starting from the free 2,3-dioxoindoline-7-carboxylic acid (CAS 25128-35-2) . The methyl ester can be selectively hydrolyzed to the free acid using LiOH in water:THF at the desired stage of the synthetic sequence, providing precise control over the timing of carboxylate deprotection .

Synthesis of Quinazoline Derivatives via pH-Sensitive Cyclization

Methyl 2,3-dioxoindoline-7-carboxylate serves as a precursor for preparing isatoic anhydride-8-amide, an intermediate that can be converted to a range of quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry [1]. This pathway is specifically enabled by the 7-carboxylate substitution pattern and the methyl ester protecting group; alternative isatin derivatives lacking this regiospecific functionalization cannot participate in the same cyclization cascades .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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